4-[[2-[(4-Nitrophenyl)methoxy]phenyl]methyl]morpholine
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Overview
Description
4-[[2-[(4-Nitrophenyl)methoxy]phenyl]methyl]morpholine is a complex organic compound that features a morpholine ring substituted with a 4-nitrophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[(4-Nitrophenyl)methoxy]phenyl]methyl]morpholine typically involves the following steps:
Formation of the 4-nitrophenylmethoxy intermediate: This is achieved by reacting 4-nitrophenol with a suitable alkylating agent, such as methyl iodide, under basic conditions.
Coupling with the morpholine ring: The intermediate is then coupled with a morpholine derivative through a nucleophilic substitution reaction. This step often requires the use of a base, such as sodium hydride, to deprotonate the morpholine and facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
4-[[2-[(4-Nitrophenyl)methoxy]phenyl]methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), methyl iodide (CH3I).
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-[[2-[(4-Nitrophenyl)methoxy]phenyl]methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[[2-[(4-Nitrophenyl)methoxy]phenyl]methyl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenylmorpholine: Similar structure but lacks the nitro and methoxy groups.
2-Methoxy-4-nitrobenzoic acid: Contains a nitro and methoxy group but lacks the morpholine ring.
Uniqueness
4-[[2-[(4-Nitrophenyl)methoxy]phenyl]methyl]morpholine is unique due to the presence of both the morpholine ring and the 4-nitrophenylmethoxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[2-[(4-nitrophenyl)methoxy]phenyl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-20(22)17-7-5-15(6-8-17)14-24-18-4-2-1-3-16(18)13-19-9-11-23-12-10-19/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHDWTJFFJUMIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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